molecular formula C7H9ClN2O3 B1461408 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride CAS No. 1171764-46-7

3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride

Cat. No. B1461408
CAS RN: 1171764-46-7
M. Wt: 204.61 g/mol
InChI Key: AVDPBFOBSNQKKL-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1171764-46-7 . It has a molecular weight of 204.61 . The IUPAC name for this compound is 3-(2-oxo-1(2H)-pyrimidinyl)propanoic acid hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is 1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a solid substance that is stored at room temperature . It has a molecular weight of 204.61 and a molecular formula of C7H8N2O3•HCl .

Scientific Research Applications

Pharmaceutical Applications: Antitumor Activity

DHPMs exhibit potent antitumor properties . They have been studied for their efficacy against various cancer cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, human leukemia, and melanoma . The compound’s ability to inhibit cell proliferation makes it a valuable candidate for developing new anticancer drugs.

Enzyme Inhibition: Acetylcholinesterase Inhibitors

Compounds like 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s, as they can increase the concentration of acetylcholine in the brain, thereby improving nerve impulse transmission.

Future Directions

The future directions for the use and study of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride are not specified in the retrieved data. Given its availability for research use , it could be subject to further study in various scientific fields. As with any chemical compound, future directions would likely be guided by the results of rigorous experimental research.

properties

IUPAC Name

3-(2-oxopyrimidin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDPBFOBSNQKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
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3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
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3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride

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